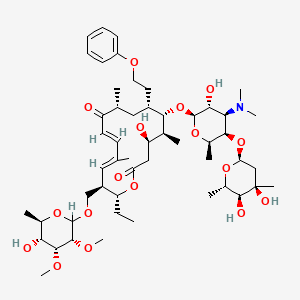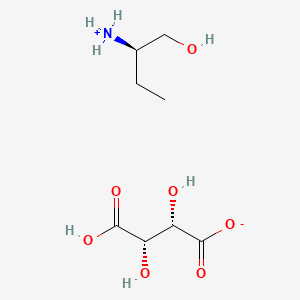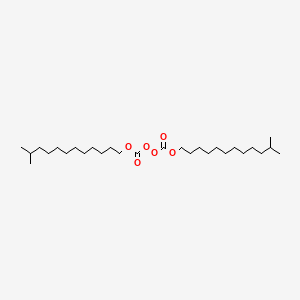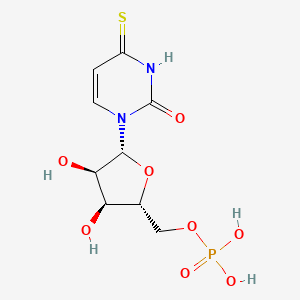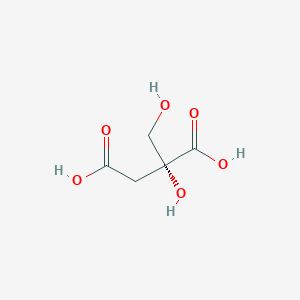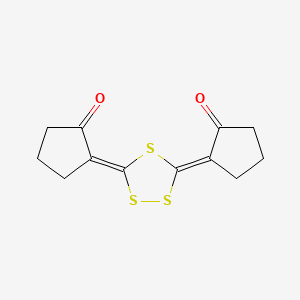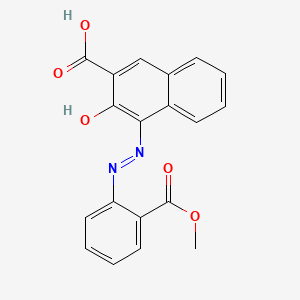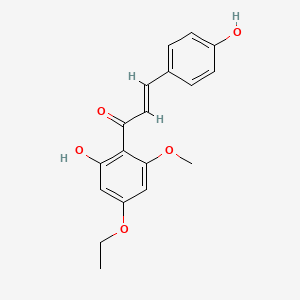
2-Propen-1-one, 1-(4-ethoxy-2-hydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propen-1-one, 1-(4-ethoxy-2-hydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)- is a synthetic organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-(4-ethoxy-2-hydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or other reduced forms.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Applications De Recherche Scientifique
2-Propen-1-one, 1-(4-ethoxy-2-hydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)- has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propen-1-one, 1-(4-hydroxyphenyl)-3-phenyl-: A simpler chalcone with similar biological activities.
2-Propen-1-one, 1-(4-methoxyphenyl)-3-(4-hydroxyphenyl)-: Another chalcone with methoxy substitution, known for its antioxidant properties.
Uniqueness
The presence of ethoxy and methoxy groups in 2-Propen-1-one, 1-(4-ethoxy-2-hydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)- enhances its solubility and may contribute to its unique biological activities compared to other chalcones.
Propriétés
Numéro CAS |
86277-69-2 |
|---|---|
Formule moléculaire |
C18H18O5 |
Poids moléculaire |
314.3 g/mol |
Nom IUPAC |
(E)-1-(4-ethoxy-2-hydroxy-6-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H18O5/c1-3-23-14-10-16(21)18(17(11-14)22-2)15(20)9-6-12-4-7-13(19)8-5-12/h4-11,19,21H,3H2,1-2H3/b9-6+ |
Clé InChI |
IIQWTQOIXKHRNF-RMKNXTFCSA-N |
SMILES isomérique |
CCOC1=CC(=C(C(=C1)OC)C(=O)/C=C/C2=CC=C(C=C2)O)O |
SMILES canonique |
CCOC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


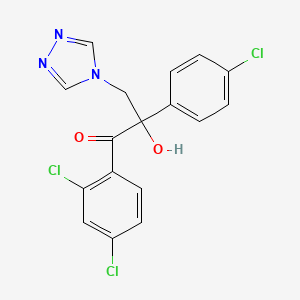
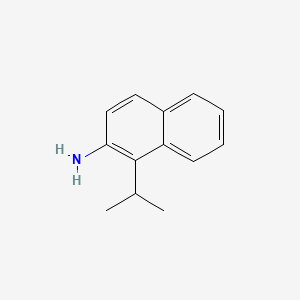
![2-[[(1,2-Benzisothiazol-3-yloxy)methyl]methylamino]ethanol](/img/structure/B12686968.png)
![7H-Benz[de]anthracen-7-one, 8,11-dichloro-](/img/structure/B12686971.png)

